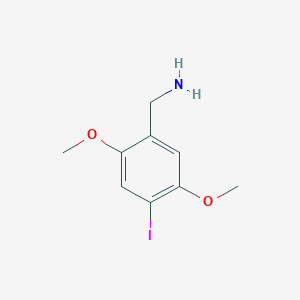

2,5-Dimethoxy-4-iodobenzylamine

Description

Contextualization within Substituted Benzylamines

Substituted benzylamines are a diverse class of organic compounds that serve as crucial building blocks and targets in synthetic and medicinal chemistry. The benzylamine (B48309) motif, consisting of a benzyl (B1604629) group attached to an amino group, is a common feature in many biologically active molecules. Researchers have developed numerous synthetic methodologies to create libraries of these compounds, including directed lithiation and multi-component reactions, which allow for precise substitution on the aromatic ring and the amine. mdpi.comresearchgate.net

These compounds are explored for their potential as enzyme inhibitors. For instance, various substituted benzylamines have been synthesized and evaluated as inhibitors for enzymes such as monoamine oxidase B (MAO-B), copper amine oxidases, and 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). nih.govnih.govnih.gov The specific substitutions on the benzylamine scaffold are critical for determining the compound's potency and selectivity for its biological target. mdpi.com

| Substituted Benzylamine Example | Area of Academic Research | Reference |

| Fluorine-substituted benzylamines | Monoamine oxidase B (MAO-B) substrates and inactivators | nih.gov |

| 2,6-Disubstituted benzylamines | Reversible inhibitors of copper amine oxidases | nih.gov |

| N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | Selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) | nih.govmdpi.com |

| 5-Benzylamino-substituted pyrimido[4,5-c]quinolines | CSNK2A inhibitors with antiviral activity | mdpi.com |

| 3-Ethoxy-2-hydroxy-5-iodo-N-(phenyl)benzylamine | Synthesis and anti-mycobacterium tuberculosis evaluation | openmedicinalchemistryjournal.com |

Relation to Phenethylamine (B48288) and Amphetamine Analogues within Chemical Research

Structurally, 2,5-Dimethoxy-4-iodobenzylamine is an isomer of the well-known research chemical 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI). acs.orgnih.gov DOI belongs to the phenethylamine class, and more specifically, the substituted amphetamines. wikipedia.org Phenethylamines are compounds that contain a phenethylamine "backbone" and are the parent class for many neuroactive compounds. researchgate.netmdpi.com

The key structural difference between this compound and DOI is the location of the amino group. In the benzylamine, the amino group is attached to the methylene (B1212753) carbon directly bonded to the phenyl ring. In the amphetamine analogue DOI, an additional methyl group creates a propane (B168953) chain, with the amino group on the second carbon. This seemingly minor isomeric difference can lead to significant variations in how the molecules interact with biological targets. Research on phenethylamine and amphetamine analogues has shown that such structural modifications are pivotal in defining a compound's pharmacological profile, including its binding affinity and functional activity at various receptors. nih.govacs.org

| Key Analogue | Chemical Class | Significance in Research | Reference |

| Phenethylamine | Phenethylamine | Parent compound for a wide range of neuroactive substances. | wikipedia.orgmdpi.com |

| Amphetamine | Substituted Phenethylamine | A central nervous system stimulant and a core structure for many analogues. | wikipedia.orgresearchgate.net |

| 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI) | Substituted Amphetamine | Potent and selective serotonin (B10506) 5-HT2A receptor agonist used as a research tool. | acs.orgnih.govnih.gov |

| 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) | Substituted Amphetamine | A well-studied psychoactive compound that led to the exploration of the "DOX" series. | acs.orgnih.gov |

Significance of the Dimethoxy-Iodophenyl Scaffold in Chemical Biology

The 2,5-dimethoxy-4-iodophenyl scaffold is a key structural motif that imparts significant biological activity, most notably seen in the compound DOI. This scaffold is recognized for its potent interaction with serotonin 5-HT2 receptors. nih.gov Structure-activity relationship studies have demonstrated that the 2,5-dimethoxy substitution pattern is nearly essential for high-affinity binding to these receptors. nih.gov

The substituent at the 4-position of the phenyl ring plays a crucial role in modulating the compound's activity. The "DOX" series of compounds, where X represents various substituents at this position (e.g., -I for DOI, -Br for DOB, -CH3 for DOM), was synthesized to explore these effects. acs.org The iodine atom in DOI, for instance, contributes to its high potency as a 5-HT2A receptor agonist. nih.gov This makes the dimethoxy-iodophenyl scaffold a valuable tool in chemical biology for designing probes to study receptor function and downstream signaling pathways, such as the activation of neurotrophin receptors and the promotion of neurite extension in cell lines. nih.govnih.gov The synthesis of this scaffold often relies on key intermediates like 2,5-dimethoxybenzaldehyde, which can be halogenated to introduce the iodine or bromine atom. chemicalbook.commdma.ch

Research Gaps and Future Directions for the Compound Class

The most significant research gap is the lack of empirical data on this compound itself. While its structure can be inferred, its synthesis, chemical properties, and biological activity have not been reported in the academic literature. Future research should prioritize the synthesis and characterization of this compound. Such studies would allow for a direct comparison with its isomeric amphetamine analogue, DOI, providing valuable insights into the structure-activity relationships of this chemical class.

For the broader class of substituted benzylamines, future research could focus on several promising areas:

Novel Enzyme Inhibitors: Expanding on existing work, new substituted benzylamines could be designed and synthesized to target other enzymes involved in disease, with a focus on improving selectivity and potency. nih.govnih.gov

Scaffold Hopping: The benzylamine core can be used as a "scaffold hop" to create novel molecules that mimic the activity of known drugs but possess different core structures. researchgate.net This strategy can lead to compounds with improved physicochemical properties or novel intellectual property.

Probes for Biological Systems: Following the example of the dimethoxy-iodophenyl scaffold in phenethylamines, new benzylamines could be developed as chemical probes to investigate biological pathways with high precision.

Development of Non-psychedelic Ligands: Research into phenethylamine analogues has led to the discovery of compounds with high receptor potency but little to no psychoactive effects. nih.gov A similar approach could be applied to the benzylamine series to develop therapeutic candidates that avoid central nervous system effects.

Properties

IUPAC Name |

(4-iodo-2,5-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNPVVJFALMYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649660 | |

| Record name | 1-(4-Iodo-2,5-dimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-66-9 | |

| Record name | 4-Iodo-2,5-dimethoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Iodo-2,5-dimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Strategies

Retrosynthetic Analysis of 2,5-Dimethoxy-4-iodobenzylamine

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inhilarispublisher.com For this compound, the primary disconnection breaks the bond between the aromatic ring and the aminomethyl group. This leads to two key synthons: a 2,5-dimethoxy-4-iodophenyl synthon and an aminomethyl synthon.

This initial disconnection suggests two main forward synthetic approaches. The first involves the formation of the 2,5-dimethoxy-4-iodophenyl moiety, which can then be functionalized with a one-carbon unit that is subsequently converted to the aminomethyl group. The second approach involves introducing a precursor to the amine, such as a nitrile or a nitro group, onto the 2,5-dimethoxy-4-iodobenzyl core, which is then reduced in a final step.

Approaches to the 2,5-Dimethoxy-4-iodophenyl Moiety

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.orgunblog.frchem-station.com This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent with high precision. wikipedia.org

In the context of synthesizing the 2,5-dimethoxy-4-iodophenyl moiety, a common starting material is 1,4-dimethoxybenzene. The two methoxy (B1213986) groups can cooperatively direct the lithiation to the 2-position. baranlab.org Subsequent reaction with an iodine source, such as molecular iodine (I₂), would then yield 1,4-dimethoxy-2-iodobenzene. Further functionalization at the 5-position would then be required to introduce the precursor to the benzylamine (B48309) side chain.

Electrophilic Aromatic Substitution for Iodination

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for introducing substituents onto an aromatic ring. libretexts.orgyoutube.com For the synthesis of the 2,5-dimethoxy-4-iodophenyl core, direct iodination of a pre-functionalized 2,5-dimethoxybenzene derivative is a common approach.

Starting with 2,5-dimethoxybenzaldehyde, direct iodination can be achieved using various iodinating reagents. A mixture of iodine and an oxidizing agent, such as nitric acid or hydrogen peroxide, can generate a more potent electrophilic iodine species (I⁺), facilitating the substitution. libretexts.orglibretexts.org Another effective method involves the use of iodine in the presence of orthoperiodic acid. nih.gov The electron-donating methoxy groups activate the ring towards electrophilic attack and direct the incoming iodine atom to the 4-position, which is para to the 1-methoxy group and ortho to the 2-methoxy group.

Introduction of the Benzylamine Side Chain

Once the 2,5-dimethoxy-4-iodophenyl core is synthesized, the final stage involves the introduction of the benzylamine side chain. The two primary pathways for this transformation are reductive amination and nitrile reduction.

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. libretexts.orgorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction of the intermediate. youtube.comyoutube.com

In the synthesis of this compound, 2,5-dimethoxy-4-iodobenzaldehyde is the key starting material. The aldehyde is reacted with ammonia (B1221849) or a source of ammonia, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. libretexts.orgpsu.edu The choice of reducing agent is crucial to ensure that the aldehyde is not prematurely reduced before the formation of the imine intermediate. youtube.com

| Starting Material | Reagents | Product | Reference |

| Phenyl-2-propanone | Ammonia, H₂, Nickel catalyst | Amphetamine | libretexts.org |

| Aldehyde/Ketone | Ammonia/Amine, Reducing Agent | Primary/Secondary/Tertiary Amine | libretexts.org |

| β-hydroxy-ketones | Ti(iOPr)₄, PMHS | 1,3-syn-amino alcohols | organic-chemistry.org |

Nitrile Reduction Approaches

An alternative strategy for introducing the benzylamine side chain is through the reduction of a nitrile. wikipedia.org This approach typically begins with the conversion of 2,5-dimethoxy-4-iodobenzaldehyde to the corresponding nitrile, 2,5-dimethoxy-4-iodobenzonitrile. This can be achieved through various methods, such as reaction with hydroxylamine (B1172632) followed by dehydration.

The subsequent reduction of the nitrile group to a primary amine is a well-established transformation. organic-chemistry.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. youtube.comyoutube.com Catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide is also an effective method. wikipedia.org

| Starting Nitrile | Reducing Agent | Product Amine | Reference |

| Adiponitrile | H₂, Group 10 Metal Catalyst | Hexamethylenediamine | wikipedia.org |

| Aromatic/Aliphatic Nitriles | Diisopropylaminoborane, LiBH₄ | Primary Amines | organic-chemistry.org |

| General Nitrile | LiAlH₄ | Primary Amine | libretexts.org |

Palladium-Catalyzed Cross-Coupling Reactions in Synthesis (e.g., C-H arylation)

The construction of the this compound framework can conceptually employ advanced synthetic methodologies, among which palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-Het) bonds. Specifically, the direct C-H arylation of a suitably protected benzylamine precursor or a related dimethoxybenzene derivative stands as a modern and efficient strategy.

Palladium-catalyzed C-H functionalization is a prominent area of research that circumvents the need for pre-functionalized starting materials (like organohalides or organometallics), thus offering a more atom-economical and streamlined synthetic route. mit.edu In the context of synthesizing substituted biaryls, which are structurally related to ortho-arylated benzylamines, this approach involves the coupling of an anilide with an arene under oxidative conditions. mit.edu A typical catalytic system for such a transformation involves a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of an additive like dimethyl sulfoxide (B87167) (DMSO) to prevent catalyst decomposition, and an oxidant, which can be molecular oxygen. mit.edu

For the synthesis of ortho-arylated benzylamines, a kinetic resolution process via Pd(II)-catalyzed enantioselective C-H cross-coupling has been developed. nih.govbohrium.comacs.org This method utilizes a chiral ligand in conjunction with a palladium catalyst to selectively arylate one enantiomer of a racemic benzylamine, allowing for the separation of the unreacted, enantioenriched starting material and the chiral, arylated product. nih.govbohrium.comacs.org The use of a directing group, such as a nosyl (Ns) group on the amine, is often crucial for achieving high regioselectivity and efficiency in these C-H activation reactions. nih.govacs.org

The general conditions for such reactions have been explored extensively. The table below summarizes typical parameters for the Pd-catalyzed ortho-arylation of anilides, which serves as a model for the potential C-H functionalization of precursors to this compound.

| Parameter | Component/Condition | Typical Range/Value | Notes |

|---|---|---|---|

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 5-10 mol % | Common palladium source for C-H activation. |

| Ligand/Additive | Dimethyl Sulfoxide (DMSO) | 10-20 mol % | Slows the formation of palladium black, preserving catalyst activity. |

| Coupling Partner | Arene (e.g., Benzene, Veratrole) | 4-11 equivalents | Often used in excess as the solvent or co-solvent. |

| Solvent/Acid | Trifluoroacetic Acid (TFA) | - | Found to give better yields compared to other acids like AcOH. |

| Oxidant | Oxygen (O₂) | 1 atm | Serves as the terminal oxidant in the catalytic cycle. |

| Temperature | - | 80 °C | Typical temperature to facilitate the reaction. |

While a direct C-H iodination at the 4-position of a 2,5-dimethoxybenzylamine (B130776) precursor using palladium catalysis is less commonly reported than arylation, the principles of C-H activation could be adapted. More traditionally, the iodo-substituent is introduced via electrophilic iodination on the activated dimethoxybenzene ring system prior to the elaboration of the aminomethyl side chain. beilstein-journals.org However, the power of palladium catalysis offers versatile routes, including the coupling of a di-halo-dimethoxybenzene precursor with an appropriate organometallic reagent to selectively install the desired substituents. ias.ac.in

Stereoselective Synthesis Considerations for Related Chiral Analogs

The core structure of this compound is achiral. However, the synthesis of chiral analogs, where a stereocenter is introduced into the side chain (e.g., α-methylbenzylamine derivatives) or in an adjacent ring (e.g., cyclopropyl (B3062369) analogs), requires careful consideration of stereoselective synthesis strategies. Chirality is a critical factor in the development of molecules with specific biological activities, as different enantiomers can have vastly different pharmacological profiles. nih.gov

The primary strategies for obtaining enantiomerically pure compounds include asymmetric synthesis, chiral resolution of racemic mixtures, and the use of a chiral pool. nih.gov

A relevant example is the synthesis of the chiral cyclopropane (B1198618) analog, trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine. beilstein-journals.org In this case, the racemic trans-cyclopropane was synthesized first, and subsequent resolution was performed to separate the enantiomers. One effective method for resolution involves the formation of diastereomeric salts using a chiral resolving agent, such as a chiral carboxylic acid, followed by fractional crystallization. beilstein-journals.org

In the synthesis of the enantiomers of the bromo-analog, trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine, the precursor racemic cyclopropanecarboxylic acid was resolved. The separated enantiomers of the acid were then carried forward through the synthesis to yield the final enantiomerically pure aminocyclopropanes. beilstein-journals.org This highlights a common strategy: introduce chirality at an early stage and maintain it throughout the synthetic sequence.

Another powerful technique for achieving stereoselectivity is the kinetic resolution of racemic benzylamines using palladium-catalyzed C-H cross-coupling. nih.govbohrium.com This method relies on a chiral catalyst system that reacts at a different rate with each enantiomer of the starting material. For instance, using a chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand with a palladium catalyst allows for the enantioselective ortho-arylation of a racemic Ns-protected benzylamine. nih.govacs.org This process yields both an enantioenriched, unreacted starting material and an enantioenriched, arylated product, both with high enantiomeric excess (ee). nih.govbohrium.comacs.org

The table below summarizes findings related to the properties of resolved enantiomers of a chiral cyclopropane analog, demonstrating the importance of stereochemistry.

| Compound | Stereochemistry | Property | Finding |

|---|---|---|---|

| trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine | (-)-(1R,2S)-enantiomer | Biological Potency | Identified as the more potent stereoisomer. |

| (+)-(1S,2R)-enantiomer | Biological Potency | Lower potency compared to the (1R,2S) enantiomer. | |

| trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine | (-)-(1R,2S)-enantiomer | Biological Potency | Higher potency at 5-HT₂ family receptors. |

| (+)-(1S,2R)-enantiomer | Biological Potency | Lower potency compared to its enantiomer. |

These examples underscore that for any chiral analog of this compound, controlling the stereochemistry is paramount, and methods like diastereomeric salt resolution or enantioselective catalysis are key enabling technologies.

Chemical Derivatization and Functionalization

Synthesis of Amine Derivatives

The primary amine group of 2,5-Dimethoxy-4-iodobenzylamine is a key site for derivatization, allowing for the synthesis of a wide array of analogs with potentially altered biological activities. Standard synthetic methodologies can be employed to modify this functional group.

One common approach involves the reaction of the primary amine with various electrophilic reagents. For instance, acylation with acid chlorides or anhydrides yields amide derivatives. Alkylation reactions, using alkyl halides or through reductive amination with aldehydes or ketones, can introduce a variety of substituents on the nitrogen atom.

A notable example of amine derivatization is the synthesis of N-benzyl-phenethylamine derivatives, such as the NBOMe family of compounds, which involves the substitution of the terminal NH2 group with a 2-methoxybenzyl group. nih.gov This modification has been shown to significantly impact the pharmacological profile of the parent compound. nih.gov

Furthermore, the synthesis of thiazolidinone derivatives from related amine-containing scaffolds has been reported. nih.gov This involves a multi-step process starting with the formation of a hydrazide, followed by condensation with an aldehyde and subsequent cyclization with thioglycolic acid to form the 4-thiazolidinone (B1220212) ring. nih.gov Such strategies could potentially be adapted for the derivatization of this compound.

The synthesis of Schiff bases through the condensation of the primary amine with various aldehydes is another facile method for creating derivatives. researchgate.net These imines can then be further modified, for example, by reduction to secondary amines or by cyclization reactions. researchgate.net

Table 1: Examples of Amine Derivatization Reactions

| Derivative Type | Reagents and Conditions |

| Amides | Acid chlorides or anhydrides in the presence of a base. |

| Secondary/Tertiary Amines | Alkyl halides or reductive amination with aldehydes/ketones and a reducing agent (e.g., NaBH4). |

| Schiff Bases | Condensation with aldehydes or ketones, often with acid or base catalysis. |

| N-Benzyl Derivatives | Reaction with a substituted benzyl (B1604629) halide. nih.gov |

| Thiazolidinones | Multi-step synthesis involving hydrazide formation, condensation, and cyclization. nih.gov |

Modifications of the Aromatic Ring System for Analogue Generation

The aromatic ring of this compound offers multiple positions for substitution, enabling the generation of a diverse library of analogues. The existing iodine atom at the 4-position is a particularly useful handle for further functionalization through various cross-coupling reactions.

For instance, Suzuki, Stille, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. This allows for the incorporation of a wide range of substituents, including alkyl, aryl, and alkynyl groups, significantly altering the steric and electronic properties of the molecule. The substitution of the 4-position of 2,5-dimethoxyphenethylamines with small lipophilic groups has been shown to induce potent effects. nih.gov

In addition to modifying the 4-position, the methoxy (B1213986) groups at the 2- and 5-positions can also be targeted for modification. Demethylation to the corresponding hydroquinone (B1673460) or catechol can provide precursors for further derivatization. nih.gov For example, the resulting hydroxyl groups can be alkylated or acylated to introduce new functionalities.

The synthesis of analogues with different substitution patterns on the aromatic ring is also a key strategy. For example, the position of the methoxy groups can be varied, or other alkoxy groups can be introduced to explore structure-activity relationships. The synthesis of related compounds like 2,5-dimethoxy-4-bromo-phenethylamine (2C-B) and 2,5-dimethoxy-4-methylamphetamine (DOM) highlights the importance of the substituent at the 4-position in determining the compound's properties. nih.govmdpi.com

Table 2: Aromatic Ring Modifications and Resulting Analogues

| Modification | Position | Example Analogues |

| Alkylation/Arylation | 4 | 2,5-Dimethoxy-4-alkylbenzylamines, 2,5-Dimethoxy-4-arylbenzylamines |

| Halogenation | Other positions | Introduction of F, Cl, Br at various positions |

| Cyano Group Introduction | 4 | 2,5-Dimethoxy-4-cyanobenzylamine wikipedia.org |

| Benzyl Group Introduction | 4 | 2,5-Dimethoxy-4-benzylamphetamine (DOBz) wikipedia.org |

| Thioalkyl Substitution | 4 | 2,5-Dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) nih.gov |

Conjugation Strategies for Bioconjugation Studies

The ability to conjugate this compound to biomolecules is crucial for studying its interactions with biological systems. Bioconjugation can be used to attach fluorescent tags, affinity probes, or larger carriers like proteins and nanoparticles.

The primary amine group is a readily available site for conjugation. It can be reacted with N-hydroxysuccinimide (NHS) esters or isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively. These methods are widely used for labeling proteins and other biomolecules.

Alternatively, the iodine atom on the aromatic ring can be utilized for conjugation. For example, it can be converted to other functional groups more amenable to specific bioconjugation reactions. One strategy could involve the conversion of the iodo-group to an azide (B81097) via a copper-catalyzed reaction, which can then be used in "click chemistry" reactions with alkyne-modified biomolecules.

Furthermore, the synthesis of analogues with specific functionalities for bioconjugation is a viable approach. For instance, a propargylated analogue of a related phenethylamine (B48288) has been synthesized and used to identify protein targets through click chemistry. nih.gov This strategy involves introducing a terminal alkyne group that can be specifically reacted with an azide-modified reporter molecule.

Common bioconjugation strategies that could be applied include:

Amine-reactive crosslinkers: Utilizing reagents that target the primary amine for covalent attachment.

Thiol-maleimide chemistry: If a thiol group is introduced into the molecule, it can be specifically reacted with maleimide-functionalized biomolecules to form a stable thioether bond. nih.gov

Enzyme-mediated conjugation: Specific enzymes can be used to ligate the molecule to a protein or other biomolecule. nih.gov

Incorporation into Chemical Libraries for High-Throughput Screening

The structural scaffold of this compound makes it an attractive candidate for inclusion in chemical libraries used for high-throughput screening (HTS). HTS allows for the rapid testing of large numbers of compounds against a specific biological target to identify potential "hits" for drug discovery. nih.govnih.gov

To be suitable for HTS, compounds are typically arrayed in microtiter plates and screened using automated systems. nih.govchemrxiv.org The derivatization strategies discussed in the previous sections are essential for generating a diverse library of analogues based on the this compound core. By systematically varying the substituents on the amine and the aromatic ring, a library with a wide range of chemical and physical properties can be created.

Several factors are important for the successful incorporation of these compounds into HTS libraries:

Purity and Characterization: Each compound in the library must be of high purity and well-characterized to ensure the reliability of the screening results.

Solubility: Compounds need to be soluble in the assay buffer, which is often aqueous-based. Modifications to the structure can be made to improve solubility.

Diversity: The library should encompass a broad range of structural variations to maximize the chances of finding a hit.

The generation of such a focused library of this compound derivatives would enable the exploration of their potential as modulators of various biological targets, contributing to the discovery of new chemical probes and potential therapeutic leads. mdpi.commdpi.com

Preclinical Pharmacological Research Paradigms

In Vitro Neuroreceptor Binding and Activation Studies

Radioligand Binding Assays for Monoamine Receptors

Radioligand binding assays are a important technique used to characterize the interaction of ligands with receptors. nih.gov These assays measure the affinity of a radiolabeled ligand for a receptor and can determine the density of these receptors in a given tissue. nih.gov In the context of 2,5-Dimethoxy-4-iodobenzylamine and related compounds, these assays have been pivotal in understanding their engagement with various monoamine receptors.

Studies on related phenethylamine (B48288) derivatives, such as the 2C-BI series, have utilized radioligand binding assays to determine their affinities at a range of monoamine receptors, including serotonergic (5-HT), adrenergic, and dopaminergic receptors, as well as monoamine transporters. researchgate.net These experiments typically involve incubating cell membrane preparations that overexpress the target receptor with a radiolabeled ligand and a competing test drug. researchgate.net The displacement of the radioligand by the test compound allows for the determination of its binding affinity (Ki). researchgate.net

For instance, research on 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a structurally related compound, has employed radioligand binding to characterize its interaction with 5-HT2 receptors. nih.gov These studies have shown that DOI, an agonist, selectively labels the high-affinity state of the 5-HT2 receptor. nih.gov The use of radiolabeled DOI ([¹²⁵I]DOI) has enabled the visualization and quantification of these receptors. nih.gov

Similarly, investigations into other 2,5-dimethoxyphenethylamine derivatives have used radioligand binding to assess their interaction profiles with monoamine transporters like the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). frontiersin.orgspringernature.com

Interactive Data Table: Representative Binding Affinities (Ki, nM) of Related Compounds at Monoamine Receptors

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | α2A-adrenergic |

| DOI | High | High | Moderate | Data not available |

| 2C-BI-8 | Submicromolar | Data not available | Data not available | Data not available |

| 2C-BI-12 | Submicromolar | Data not available | Data not available | Data not available |

Functional Assays for Receptor Agonism/Antagonism

Functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). These assays often measure downstream cellular responses following receptor activation. Common methods include monitoring changes in intracellular calcium levels (calcium mobilization) or the production of cyclic adenosine (B11128) monophosphate (cAMP).

For example, studies on 2,5-dimethoxyphenyl isopropylamine (B41738) analogues have used calcium mobilization assays in cells expressing human 5-HT2B receptors to determine their functional activity. nih.gov In these assays, an increase in intracellular calcium upon application of the compound indicates agonist activity. nih.gov Research on the related compound DOI has also utilized functional assays to confirm its agonist properties at 5-HT2A receptors. usd.edu

Functional assessments of 2C-BI derivatives have revealed that some compounds in this class act as partial agonists at the 5-HT2A receptor. researchgate.net The efficacy of these compounds as agonists or antagonists can be influenced by the nature of the substituent at the 4-position of the phenyl ring. nih.gov

Investigation of Receptor Subtype Selectivity (e.g., 5-HT2A vs. 5-HT2C)

Understanding the selectivity of a compound for different receptor subtypes is crucial for predicting its pharmacological effects. Research has focused on the selectivity of phenethylamine derivatives between the 5-HT2A and 5-HT2C receptors, as both are implicated in the actions of psychedelic compounds. nih.gov

Studies on 2,5-dimethoxy-4-alkoxy-substituted phenethylamines have shown a binding preference for the 5-HT2A receptor over the 5-HT2C receptor. frontiersin.org The degree of selectivity can be influenced by the nature of the substituent at the 4-position of the phenyl ring. frontiersin.org For instance, increasing the size of the 4-alkoxy group generally enhances binding affinity at both 5-HT2A and 5-HT2C receptors. frontiersin.org

In the case of DOI, it is known to be a potent agonist at both 5-HT2A and 5-HT2C receptors. beilstein-journals.org The behavioral effects of DOI are thought to be mediated by its action at 5-HT2A receptors, while its activity at 5-HT2C receptors may contribute to a moderation of these effects at higher doses. nih.gov

Receptor Interaction Profiles with Adrenergic and Dopaminergic Systems

The interaction of phenethylamine derivatives with adrenergic and dopaminergic systems is an important aspect of their pharmacological profile. While the primary targets are often serotonin receptors, cross-reactivity with other monoamine systems can occur. nih.gov

Binding studies on 2C-BI derivatives have shown that these compounds can also bind to adrenergic α1 and α2 receptors and the dopaminergic D2 receptor. researchgate.net However, for many 2,5-dimethoxyphenethylamine derivatives, the affinity for these receptors is generally lower than for the 5-HT2A receptor. frontiersin.org

It's important to note that some neurotransmitters can activate receptors of other families. nih.gov For example, dopamine has been shown to activate adrenergic receptors, although with lower potency than norepinephrine or epinephrine. nih.gov While direct binding data for this compound at adrenergic and dopaminergic receptors is not extensively detailed in the provided results, the pharmacology of related compounds suggests that some level of interaction is possible. For instance, while DOI has negligible binding affinity for the D1 dopamine receptor, its behavioral effects appear to require the activation of both 5-HT2A and D1 receptors, suggesting a functional interaction between these systems. nih.gov

In Vitro Cellular and Molecular Mechanisms

Modulation of Intracellular Signaling Pathways (e.g., MAP kinase, CaMKII)

Activation of G protein-coupled receptors, such as the 5-HT2A receptor, initiates a cascade of intracellular signaling events. Research into the effects of the related compound DOI has shed light on these downstream pathways.

Studies in rat cortical neurons have demonstrated that DOI enhances the phosphorylation of CREB (cAMP response element-binding protein) through the activation of both the mitogen-activated protein (MAP) kinase and the calcium/calmodulin-dependent kinase II (CaMKII) pathways. nih.gov This CREB phosphorylation is a key step in the regulation of gene expression related to neuronal plasticity. nih.gov The upregulation of specific genes like Arc, Bdnf1, Cebpb, and Egr2 by DOI has been shown to be dependent on these signaling cascades. nih.gov Furthermore, the hallucinogen DOI has been found to activate neurotrophin receptors in a neuronal cell line, an effect dependent on tyrosine kinase activity and the extracellular signal-regulated kinase (ERK) pathway, which is a part of the MAP kinase cascade. nih.gov

Interactive Data Table: DOI-Modulated Intracellular Signaling Pathways and Gene Expression

| Signaling Pathway | Downstream Effect | Target Genes |

| MAP Kinase | CREB Phosphorylation | Arc, Bdnf1, Cebpb, Egr2, Egr1 |

| CaMKII | CREB Phosphorylation | Arc, Bdnf1, Cebpb, Egr2, cFos |

This table summarizes the findings for the related compound DOI.

Transcriptional Regulation of Neuronal Plasticity-Associated Genes

Recent investigations have highlighted the ability of the phenethylamine psychedelic, DOI, to modulate the expression of genes critical for neuronal plasticity. These effects are believed to be central to the compound's observed influence on brain structure and function.

Research in rodent neocortex has demonstrated that the administration of DOI leads to a rapid and significant upregulation of several neuronal plasticity-associated genes. This transcriptional activation is, in part, dependent on the transcription factor cyclic adenosine monophosphate (cAMP)-response element binding protein (CREB). Studies have shown that stimulation of the serotonin 5-HT2A receptor by DOI enhances the phosphorylation of CREB (pCREB) and its subsequent binding to the promoter regions of specific genes.

Key genes upregulated in a CREB-dependent manner include Arc, cFos, and Cebpb. The induction of other plasticity-related genes, such as Bdnf1 and Egr2, also occurs following DOI administration, mediated through pathways including the mitogen-activated protein (MAP) kinase and calcium/calmodulin dependent kinase II (CaMKII) cascades. However, the transcriptional upregulation of Egr1 and cFos mRNA appears to involve the MAP kinase and CaMKII pathways, respectively, indicating a complex and multi-faceted mechanism of gene regulation.

Table 1: Gene Expression Changes Induced by 2,5-Dimethoxy-4-iodoamphetamine (DOI) in Rodent Neocortex

| Gene | Transcriptional Change | Implicated Signaling Pathway(s) |

|---|---|---|

| Arc | Upregulation | CREB-dependent, MAP Kinase |

| Bdnf1 | Upregulation | MAP Kinase, CaMKII |

| Cebpb | Upregulation | CREB-dependent, MAP Kinase |

| cFos | Upregulation | CREB-dependent, CaMKII |

| Egr1 | Upregulation | MAP Kinase |

| Egr2 | Upregulation | MAP Kinase, CaMKII |

Psychoplastogenic Effects in Neuronal Cultures

The transcriptional changes induced by compounds like DOI translate into tangible alterations in neuronal structure, a phenomenon termed "psychoplastogenesis." In vitro studies using neuronal cultures have provided direct evidence of these effects.

Psychedelic compounds, including DOI, have been shown to promote significant structural and functional neural plasticity. umich.edu Specifically, research has demonstrated that these compounds can increase neuritogenesis (the growth of neurites), spinogenesis (the formation of dendritic spines), and synaptogenesis (the formation of synapses) in cortical neurons. umich.edu These effects are comparable to, and in some cases rival, those produced by brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroplasticity. umich.edu The psychoplastogenic effects of these compounds are mediated through the 5-HT2A receptor, as co-treatment with a selective 5-HT2A antagonist, such as ketanserin, blocks the promotion of neuritogenesis and spinogenesis. umich.edu

Table 2: Psychoplastogenic Effects of 2,5-Dimethoxy-4-iodoamphetamine (DOI) in Neuronal Cultures

| Cellular Effect | Observation |

|---|---|

| Dendritic Arborization | Increased complexity and growth of dendritic branches. |

| Synaptogenesis | Formation of new synapses between neurons. |

In Vivo Preclinical Behavioral Models (Methodological Applications)

The molecular and cellular effects of this compound and its analogs are being explored in various animal models to understand their behavioral consequences.

Assessment of Cognitive Flexibility in Animal Models

A key area of investigation is the impact of these compounds on cognitive flexibility, the ability to adapt to changing environmental demands. A study utilizing a two-step probabilistic reversal learning task in mice found that a single administration of DOI had lasting effects on cognitive flexibility. psychedelichealth.co.uknih.gov One week after treatment, mice that had received DOI showed an improved rate of adaptation to a reversal in the task structure. psychedelichealth.co.uknih.gov Notably, these mice adopted a novel learning strategy, demonstrating an increased sensitivity to reward omissions, a cue they had previously ignored. psychedelichealth.co.uknih.gov This suggests that the compound may enhance the ability to learn from both positive and negative feedback, a key component of cognitive flexibility. psypost.org

Evaluation in Models of Substance Consumption

The potential of these compounds to modulate substance consumption has also been a focus of preclinical research. In rodent models of alcohol consumption, DOI has been shown to reduce both ethanol (B145695) intake and preference. psypost.orgnih.gov Studies using a two-bottle choice paradigm, where animals have access to both an ethanol solution and water, have demonstrated that DOI can dose-dependently decrease the consumption of ethanol. psypost.orgnih.gov This effect appears to be selective for alcohol, as water intake is not similarly affected. acs.org The reduction in alcohol consumption is mediated by the 5-HT2A receptor, as it can be blocked by a selective antagonist. acs.org Furthermore, DOI has been found to attenuate ethanol-induced conditioned place preference, suggesting it may reduce the rewarding effects of alcohol. acs.org

Table 3: Effects of 2,5-Dimethoxy-4-iodoamphetamine (DOI) in Rodent Models of Alcohol Consumption

| Animal Model | Behavioral Paradigm | Key Findings |

|---|---|---|

| Long-Evans Rats | Intermittent-access, two-bottle choice | Dose-dependent reduction in 20% ethanol intake and preference. psypost.orgnih.gov |

| Male Mice | Two-bottle choice drinking | Attenuation of voluntary ethanol consumption. acs.org |

| Male Mice | Ethanol-induced place conditioning | Blockade of the rewarding effects of ethanol. acs.org |

Investigations in Animal Models of Inflammatory Conditions

While specific research on this compound in models of pulmonary inflammation is limited, there is evidence to suggest that its analog, DOI, possesses anti-inflammatory properties. In a study examining the interactions between DOI and ethanol, it was found that DOI could reverse ethanol-induced nitric oxide release in macrophages. nih.govacs.org Nitric oxide is a key mediator of inflammation, and its reduction suggests a potential anti-inflammatory effect of the compound. nih.govacs.org This finding, although not specific to the lungs, indicates a broader anti-inflammatory potential that warrants further investigation in specific models of inflammatory diseases.

Methodological Aspects of Preclinical Animal Study Design and Translatability

The translation of findings from preclinical animal studies of psychedelic compounds to human clinical applications presents a unique set of challenges. psychedelichealth.co.uk The subjective effects of these drugs in humans are difficult to model in animals, raising questions about the predictive validity of some behavioral assays. nih.gov Therefore, careful consideration of study design is paramount.

A key methodological tool in preclinical psychedelic research is the head-twitch response (HTR) in rodents, which is a reliable behavioral proxy for 5-HT2A receptor activation. nih.gov The potency of a psychedelic to induce the HTR is correlated with its hallucinogenic potential in humans. nih.gov However, reliance on a single behavioral measure is insufficient. A comprehensive approach often involves a battery of behavioral tests to assess different domains, such as cognition, anxiety, and social behavior. psychedelicalpha.com

The long-lasting effects of a single administration of compounds like DOI necessitate study designs with extended observation periods to capture the full temporal dynamics of the induced changes. psychedelichealth.co.uknih.gov Furthermore, the interaction between the drug's effects and the animal's experiences post-administration is a critical factor that can influence outcomes, highlighting the importance of controlling and reporting environmental conditions. psychedelichealth.co.uknih.gov

Translational challenges also include the legal and regulatory restrictions on these compounds, which can limit the scope of research. psychedelichealth.co.uk There is a recognized need for standardized methodologies and the publication of both positive and negative findings to build a robust and reliable preclinical evidence base. researchgate.net Improving the translatability of preclinical research will require a multi-pronged approach, including the development of more sophisticated animal models that capture specific aspects of human neuropsychiatric conditions and the use of translational biomarkers that can be measured across species. researchgate.net

Structure Activity Relationship Sar Studies

Systematic Investigation of Benzylamine (B48309) Side Chain Modifications

The ethylamine (B1201723) side chain is a critical component of the phenethylamine (B48288) pharmacophore, and modifications to it, particularly at the amino group, have profound effects on pharmacological activity.

Early research into N-alkylation of phenethylamines with small alkyl groups like methyl or ethyl consistently showed a significant decrease in activity. nih.gov However, the discovery that substitution with a larger aromatic group, specifically an N-benzyl group, could dramatically enhance both binding affinity and functional activity represented a significant shift in understanding. nih.govacs.org This enhancement is particularly pronounced when a methoxy (B1213986) substituent is present at the ortho position of the N-benzyl ring. acs.orgljmu.ac.uk For instance, N-(2-methoxy)benzyl substitution of 2C-I substantially improves its binding affinity and functional activity at the 5-HT₂A receptor. nih.gov It is theorized that the N-benzyl group may engage with specific residues, such as F339, in the human 5-HT₂A receptor, providing an additional anchor point for the ligand. acs.org

Another key modification to the side chain is the addition of a methyl group at the alpha-carbon (the carbon adjacent to the amino group), which transforms the phenethylamine into an amphetamine derivative. nih.gov This creates a chiral center. In the case of 2C-I, its α-methylated counterpart is DOI (1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane). nih.gov While α-methylation typically results in a slight decrease in in-vivo potency, it often has little effect on 5-HT₂ receptor affinity. nih.gov The reduced in-vivo potency may be attributed to differences in metabolism or blood-brain barrier penetration. nih.gov The study of α-desmethyl compounds like 2C-I is sometimes advantageous as they lack a chiral center, simplifying synthesis and analysis. nih.gov

| Modification | Example Compound | Effect on 5-HT₂A Receptor Affinity | Effect on Functional Activity | Reference |

|---|---|---|---|---|

| Primary Amine (unsubstituted) | 2C-I | Baseline Affinity | Baseline Activity | nih.gov |

| Simple N-Alkylation (e.g., Methyl, Ethyl) | N-Methyl-2C-I | Significantly Diminished | Significantly Diminished or Abolished | nih.govljmu.ac.uk |

| N-Benzylation | N-Benzyl-2C-I | Increased | Increased | nih.govwikipedia.org |

| N-(2-Methoxy)benzylation | 25I-NBOMe | Dramatically Increased | Dramatically Increased | nih.govljmu.ac.uk |

| α-Methylation | DOI | Comparable to Parent Phenethylamine | Slight Decrease (in-vivo potency) | nih.gov |

Influence of Methoxy Substituents on Receptor Interactions and Biological Activity

The two methoxy groups at the 2- and 5-positions of the phenyl ring are considered essential for high-affinity binding at the 5-HT₂A receptor for this class of compounds. Their precise placement is a defining characteristic of the 2C-X and DOX series of psychedelic agents. nih.gov

Research has consistently demonstrated that the removal of either the 2- or 5-position methoxy group from DOB (the bromo-analogue) and related compounds leads to a substantial decrease in 5-HT₂A receptor affinity. nih.govresearchgate.net This suggests that these groups are critically involved in the ligand-receptor binding interaction, possibly through hydrogen bonding or other electrostatic interactions within the receptor's binding pocket. The metabolism of these compounds often involves O-demethylation at these positions, which would lead to less active metabolites. researchgate.net

While the 2,5-dimethoxy motif is a strong predictor of 5-HT₂A activity, some studies have found that this rule is not absolute. For example, in a series of 4-(3-phenylpropyl)-2,5-dimethoxyamphetamine derivatives, the removal of either the 2- or 5-methoxy group did not result in a loss of affinity. researchgate.net This suggests the possibility of multiple or alternative binding modes at the 5-HT₂A receptor, where the loss of one interaction point can be compensated for by other parts of a sufficiently large molecule. researchgate.net Nevertheless, for smaller phenethylamines like 2C-I, the 2,5-dimethoxy substitution pattern remains a cornerstone of their SAR.

Impact of Halogen (Iodine) Substitution at the 4-Position on SAR

The substituent at the 4-position of the phenyl ring plays a crucial role in modulating the pharmacological profile of 2,5-dimethoxyphenethylamines. Extensive SAR studies have shown that the nature of this substituent significantly influences binding affinity. nih.gov

There is a clear correlation between the lipophilicity of the 4-position substituent and binding affinity. nih.gov Nonpolar substituents, such as halogens (I, Br, Cl) and small alkyl groups, tend to increase affinity compared to polar, hydrogen-bond-donating groups like hydroxyl (-OH) or amino (-NH₂), which can decrease affinity by several orders of magnitude. nih.gov Specifically, alkyl or halogen groups at the para-position have been shown to exert positive effects on binding affinity for the 5-HT₂A receptor. nih.govnih.gov

In the case of 2C-I, the iodine atom at the 4-position contributes to its high affinity. When comparing halogens, there isn't always a simple linear relationship between size or electronegativity and activity, and SAR can be complex. acs.org For example, while increasing the size of a 4-substituent can increase lipophilicity and thus affinity, it can also lead to a drop in functional activity in simple phenethylamines. nih.gov Changing the 4-substituent from iodine to other groups like bromine, chlorine, or a trifluoromethyl group has been shown to have a considerable effect on the metabolic profile of the compound. researchgate.net The introduction of a cyano group at the 4-position, as in DOCN, resulted in lower affinity for 5-HT₂ receptors but a much greater selectivity for the 5-HT₂A over the 5-HT₂C subtype. wikipedia.org This highlights how the 4-position is a key tuning point for both potency and selectivity.

| Compound Series | 4-Position Substituent (X) | General Effect on 5-HT₂A Affinity | Reference |

|---|---|---|---|

| 2C-X / DOX | Hydrogen (H) | Lower Affinity | researchgate.net |

| 2C-X / DOX | Halogens (I, Br, Cl) | Increased Affinity (Lipophilic Effect) | nih.govnih.gov |

| 2C-X / DOX | Alkyl Groups (e.g., Methyl, Ethyl) | Increased Affinity | nih.govnih.gov |

| 2C-X / DOX | Thioalkyl Groups (e.g., -SEt, -SPr) | High Affinity | nih.govresearchgate.net |

| 2C-X / DOX | Polar Groups (e.g., -OH, -NH₂) | Decreased Affinity | nih.gov |

| DOX | Cyano (-CN) | Lower Affinity but Increased 5-HT₂A/₂C Selectivity | wikipedia.org |

Stereochemical Implications for Receptor Recognition and Functional Activitynih.gov

Stereochemistry is a fundamental aspect of pharmacology, as biological macromolecules like receptors are chiral environments that can interact differently with the stereoisomers (enantiomers) of a chiral drug. The compound 2,5-Dimethoxy-4-iodobenzylamine (2C-I) itself is achiral as it does not possess a stereocenter. nih.gov

However, the importance of stereochemistry in this class of compounds is clearly demonstrated by its α-methylated analog, DOI, which is chiral. nih.gov The activity of DOI resides almost exclusively in the (R)-(-) enantiomer. The (R)-isomer is significantly more potent in functional assays and drug discrimination studies than the (S)-(+) isomer. This indicates that the 5-HT₂A receptor's binding pocket is stereoselective, and the specific three-dimensional arrangement of the substituents on the chiral carbon of (R)-DOI allows for a more optimal and productive interaction with the receptor.

Further evidence for the importance of stereochemistry comes from related chiral analogs. For example, studies on the enantiomers of certain 2,5-dimethoxyphenylpiperidines, which are conformationally constrained analogs, showed that the two enantiomers can have markedly different functional profiles at serotonin (B10506) receptors. acs.org In one case, one enantiomer (the eutomer) acted as a partial agonist at the 5-HT₂A receptor while being functionally inactive at the 5-HT₂C receptor. acs.org This demonstrates that stereochemistry can govern not only the potency of a compound but also its efficacy and selectivity profile across different receptor subtypes. Therefore, while 2C-I is achiral, the SAR of its chiral relatives strongly implies that a specific spatial orientation of the molecule is required for optimal receptor recognition and activation.

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| 2C-B | 4-Bromo-2,5-dimethoxyphenethylamine |

| 2C-H | 2,5-Dimethoxyphenethylamine |

| 2C-I | This compound or 2-(2,5-Dimethoxy-4-iodophenyl)ethan-1-amine |

| 2C-M | 2,5-Dimethoxy-4-methylphenethylamine |

| 2C-N | 2,5-Dimethoxy-4-nitrophenethylamine |

| 2C-T | 2,5-Dimethoxy-4-methylthiophenethylamine |

| 2C-T-2 | 2,5-Dimethoxy-4-ethylthiophenethylamine |

| 2C-T-7 | 2,5-Dimethoxy-4-propylthiophenethylamine (B1664027) |

| 25B-NBOMe | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| 25CN-NBOH | 2-(4-Cyano-2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)ethanamine |

| 25I-NBOMe | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| Amphetamine | 1-Phenylpropan-2-amine |

| DOB | 1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane |

| DOBU | 1-(2,5-Dimethoxy-4-butylphenyl)-2-aminopropane |

| DOCN | 1-(4-Cyano-2,5-dimethoxyphenyl)-2-aminopropane |

| DOET | 1-(4-Ethyl-2,5-dimethoxyphenyl)-2-aminopropane |

| DOI | 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane |

| DOM | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane |

| DOPR | 1-(2,5-Dimethoxy-4-propylphenyl)-2-aminopropane |

| LSD | Lysergic acid diethylamide |

| MDMA | 3,4-Methylenedioxymethamphetamine |

| Mescaline | 3,4,5-Trimethoxyphenethylamine |

| TMA-2 | 2,4,5-Trimethoxyamphetamine |

Metabolism and Pharmacokinetic Research Preclinical Focus

In Vitro Metabolic Pathway Elucidation

In vitro studies are fundamental in identifying the metabolic pathways of a new chemical entity. These studies typically employ subcellular fractions of the liver, the primary site of drug metabolism.

Use of Hepatic Subcellular Fractions

To investigate the metabolism of 2,5-dimethoxy-4-iodobenzylamine, researchers utilize hepatic subcellular fractions, such as human liver microsomes. These preparations contain a high concentration of drug-metabolizing enzymes and allow for the study of metabolic reactions in a controlled environment. Studies on structurally related phenethylamine (B48288) designer drugs have extensively used pooled human liver microsomes (HLM) to characterize their metabolic fate.

Identification of Major Metabolites

A significant metabolic pathway for compounds structurally similar to this compound is O-demethylation. For the related compound 4-iodo-2,5-dimethoxy-amphetamine (DOI), studies have shown that it is extensively metabolized, with O-demethylation being a key transformation. nih.gov This process involves the removal of a methyl group from one of the methoxy (B1213986) groups on the phenyl ring. It is a common metabolic reaction for many psychoactive phenethylamines. capes.gov.br

Characterization of Enzyme Systems Involved in Metabolism

The enzymes responsible for the metabolism of xenobiotics are broadly categorized into Phase I and Phase II enzymes.

Cytochrome P450 Enzymes (Phase I):

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the Phase I metabolism of many drugs and foreign compounds. nih.govyoutube.com Research on analogous 2,5-dimethoxyamphetamine (B1679032) derivatives has identified specific CYP isoenzymes involved in their metabolism. For instance, CYP2D6 was found to be the primary isoenzyme responsible for the O-demethylation of these compounds in studies using microsomes from insect cells heterologously expressing human CYPs. nih.gov Further investigations with pooled human liver microsomes confirmed the involvement of CYP2D6. nih.gov The CYP1, CYP2, and CYP3 families are responsible for the metabolism of approximately 80% of clinical drugs. nih.gov

Phase II Enzymes:

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. While specific Phase II metabolic pathways for this compound are not detailed in the provided information, Phase II reactions typically follow Phase I modifications.

In Vivo Metabolism Studies in Animal Models

In vivo studies in animal models are crucial for understanding the complete metabolic profile of a compound in a living organism, including absorption, distribution, metabolism, and excretion.

Metabolite Identification and Profiling in Biological Matrices

The analysis of biological matrices, such as urine, is a standard method for identifying and quantifying metabolites in vivo. In studies of the related compound 4‐iodo‐2,5‐dimethoxy‐β‐phenethylamine (2C-I) in rats, metabolites were identified in urine samples. capes.gov.br The primary metabolites detected were the result of O-demethylation. capes.gov.br Similarly, for DOI, the two O-demethylated metabolite isomers were detected in rat urine. nih.gov

The following table summarizes the key metabolites identified for structurally similar compounds in preclinical studies.

| Parent Compound | Metabolite | Metabolic Reaction | Biological Matrix | Animal Model |

| 4‐iodo‐2,5‐dimethoxy‐β‐phenethylamine (2C-I) | O-demethylated metabolites | O-demethylation | Urine | Rat |

| 4-iodo-2,5-dimethoxy-amphetamine (DOI) | O-demethylated metabolites | O-demethylation | Urine | Rat |

Comparative Metabolism Studies for Preclinical Model Selection

Comparative metabolism studies across different species are essential for selecting the most appropriate animal model for further preclinical development. The goal is to choose a species whose metabolic profile most closely resembles that of humans. While specific comparative metabolism studies for this compound are not available in the provided context, the extensive metabolism of similar compounds like DOI in rats suggests that this species can be a useful model for studying the metabolic pathways of this class of compounds. nih.gov The assumption is that if the metabolism is similar between rats and humans, the rat can be a predictive model for human metabolism. nih.gov

Radiolabeling Strategies for Metabolism and Distribution Studies

The preclinical investigation of the metabolic fate and distribution of this compound relies heavily on the use of radiolabeled analogues. This technique involves incorporating a radioactive isotope into the molecule, allowing for its detection and quantification in biological samples. The choice of isotope and the position of the label are critical for obtaining meaningful data and are guided by the study's objectives, the compound's metabolic profile, and the isotope's physical properties.

The synthesis of radiolabeled versions of this compound or its closely related analogues, like 2-(2,5-dimethoxy-4-iodophenyl)aminoethane (2C-I), is a crucial first step for in-depth preclinical pharmacokinetic studies. nih.gov The selection of a radioisotope—commonly iodine-125 (B85253) (¹²⁵I), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C)—depends on several factors, including the required specific activity, the stability of the label, and the type of biological investigation. nih.govmdpi.com

Iodine-125 (¹²⁵I): Given that the parent molecule already contains a stable iodine atom, introducing ¹²⁵I is a logical and efficient strategy. This can be achieved during the synthesis by using a radiolabeled iodinating agent. The resulting [¹²⁵I]-labeled compound is particularly useful for in vitro and in vivo receptor binding and distribution studies due to the high specific activity that can be achieved. nih.gov For instance, [¹²⁵I]-2-(2,5-dimethoxy-4-iodophenyl)aminoethane has been successfully used as a radioligand for serotonin (B10506) 5-HT2 receptors. nih.gov

Tritium (³H): Tritium is another valuable isotope for labeling, offering the advantage of very high specific activity, which is approximately 500 times greater than that of ¹⁴C. mdpi.com This makes it ideal for studies where the target is present at low concentrations, such as receptor binding assays. mdpi.com Tritium labels are typically introduced via catalytic exchange reactions or by reduction of a suitable precursor with tritium gas. researchgate.net However, a significant consideration for ³H labeling is metabolic stability. The label should be placed at a position on the molecule that is not susceptible to metabolic cleavage, as the loss of tritium can lead to the formation of tritiated water and inaccurate quantification. nih.gov Strategic selection of the labeling position, based on prior knowledge of the compound's metabolism, is therefore essential. nih.gov

Carbon-14 (¹⁴C): Labeling with ¹⁴C is often considered the "gold standard" for metabolism studies, particularly for quantitative whole-body autoradiography (QWBA) and for determining mass balance. nih.govpharmaron.com The key advantage of ¹⁴C is the stability of the label; since the carbon backbone of a molecule is generally not broken during metabolism, there is minimal risk of label loss. nih.gov The synthesis of a ¹⁴C-labeled compound typically involves a multi-step process starting from a simple ¹⁴C-containing building block, such as Ba[¹⁴C]CO₃. researchgate.net While ¹⁴C offers greater metabolic stability, it has a lower specific activity and a longer half-life compared to tritium, which presents challenges for waste management. nih.govmdpi.com

The following table summarizes the key properties and considerations for each radioisotope in the context of preclinical research.

| Radioisotope | Key Advantages | Key Disadvantages | Primary Applications |

| Iodine-125 (¹²⁵I) | High specific activity; Gamma emitter (easier detection in some assays); Direct labeling of the native iodine position. nih.gov | Shorter half-life (approx. 60 days); Potential for deiodination in vivo. | Receptor binding assays (Radioligand Assay); In vivo imaging (SPECT). nih.gov |

| Tritium (³H) | Very high specific activity; Lower cost than ¹⁴C; Shorter half-life facilitates waste management. nih.govmdpi.com | Potential for metabolic loss of the label (exchange with water); Weaker beta emission requires liquid scintillation counting. nih.govmdpi.com | Receptor binding assays; In vitro metabolism; Short-term tissue distribution. mdpi.com |

| Carbon-14 (¹⁴C) | Metabolically stable label, ideal for tracing the entire molecule; Longer half-life allows for longer-term studies. nih.govresearchgate.net | Lower specific activity; More complex and costly synthesis; Longer half-life complicates waste disposal. nih.govmdpi.comresearchgate.net | Mass balance studies; Excretion pathway determination; Quantitative Whole-Body Autoradiography (QWBA). nih.govpharmaron.com |

Application in Preclinical Pharmacokinetic Research

Radiolabeled compounds are indispensable tools for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates in preclinical animal models. nih.gov The use of radiolabeled this compound or its analogues allows researchers to trace the journey of the compound and its metabolites throughout the body.

In preclinical research, animal models such as rats are commonly used. researchgate.netnih.gov Studies on the related compound 2C-I in rats have identified several key metabolic pathways. researchgate.net These pathways would be the primary focus of investigation using radiolabeled tracers. The identified metabolites indicate that metabolism occurs through several routes:

O-demethylation at the 2- and 5-positions of the phenyl ring. researchgate.net

Deamination of the ethylamine (B1201723) side chain, followed by oxidation to the corresponding carboxylic acid or reduction to the alcohol. researchgate.net

N-acetylation of the primary amine. researchgate.net

By administering a radiolabeled version of the compound, researchers can collect urine, feces, and blood samples over time to quantify the parent compound and its various metabolites. researchgate.netnih.gov Techniques like liquid chromatography coupled with mass spectrometry (LC/MS) and radiometric detection are used to separate and identify these radiolabeled species. researchgate.netnih.gov This provides a comprehensive picture of the metabolic fate of the molecule.

Furthermore, radiolabeling is essential for tissue distribution studies. pharmaron.com For example, the use of [¹²⁵I]-2C-I has been instrumental in demonstrating its binding to serotonin 5-HT2 receptors in the rat frontal cortex. nih.gov This type of study helps to identify target organs and potential sites of action or accumulation. Quantitative Whole-Body Autoradiography (QWBA), often performed with ¹⁴C-labeled compounds, provides detailed images showing the distribution of radioactivity across the entire animal, offering invaluable insights into the compound's disposition. pharmaron.com

The table below outlines the major metabolic transformations of the related phenethylamine 2C-I that are investigated using radiolabeling techniques in preclinical models.

| Metabolic Pathway | Resulting Metabolite Type | Research Application |

| O-Demethylation | Hydroxylated metabolites | Investigating the role of cytochrome P450 (CYP) enzymes; Assessing potential for active metabolites. researchgate.net |

| Deamination | Carboxylic acid and alcohol metabolites | Understanding the role of monoamine oxidase (MAO) enzymes in clearance. researchgate.netwikipedia.org |

| N-Acetylation | N-acetylated metabolites | Determining the contribution of N-acetyltransferase enzymes to the metabolic profile. researchgate.net |

| Conjugation | Glucuronide or sulfate (B86663) conjugates | Assessing phase II metabolic pathways and routes of excretion. researchgate.net |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Compound Analysis

Chromatographic methods are central to the separation of 2,5-Dimethoxy-4-iodobenzylamine from other substances within a sample, a critical step before identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques. nih.govnih.govrsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For phenethylamines like this compound, derivatization is often employed to enhance their volatility and improve chromatographic performance. ceon.rs For instance, derivatization with N-methyl-bis-trifluoroacetamide (MBTFA) has been successfully used for the GC-MS analysis of related compounds. ceon.rs The gas chromatographic separation of the derivatized analyte is typically performed on a capillary column, such as one with a 5% diphenyl-95% dimethylsiloxane stationary phase. ceon.rs Following separation, the mass spectrometer provides detailed mass spectra, which serve as a molecular fingerprint for identification. The analysis of a mixture containing 4-bromo-2,5-dimethoxyphenethylamine, a structural analog, by GC-MS revealed that the individual components had retention times in the 8- to 10-minute range on a methylsilicone fused-silica column. psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, have become the methods of choice for the analysis of many designer drugs, including this compound and its analogs, due to their high sensitivity and specificity, often eliminating the need for derivatization. europeanreview.orgsigmaaldrich.comnih.gov These methods are particularly well-suited for analyzing non-volatile or thermally labile compounds in complex matrices like blood and urine. europeanreview.orgunb.br High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) is used to separate the target analyte from the sample matrix. europeanreview.orgunb.br The separated components then enter the mass spectrometer for detection and quantification. LC-MS/MS methods offer exceptional sensitivity, with detection limits for some herbicides in drinking water reaching as low as 1–2 parts per trillion (ppt) via direct injection. hpst.cz For the analysis of related NBOMe compounds, HPLC coupled with tandem mass spectrometry (HPLC/MS/MS) has been developed and validated for both identification and quantification in serum and urine. europeanreview.orgnih.gov

Interactive Data Table: Chromatographic Conditions for Related Compounds

| Compound/Class | Technique | Column | Mobile Phase/Carrier Gas | Detector | Key Findings | Reference |

| 2C-B | GC-MS | DB-5MS capillary column | Helium | Mass Spectrometer (EI) | Successful identification and quantification after SPE and derivatization. | ceon.rs |

| 25I-NBOMe | HPLC/MS/MS | - | - | Tandem Mass Spectrometer | Method developed for quantification in postmortem fluids and tissues. | nih.gov |

| 2C-E Impurities | LC/MS-IT-TOF | - | - | Ion Trap-Time of Flight MS | Identified ten impurities, aiding in source identification. | rsc.org |

| Cannabinoids | LC/MS | Ascentis® Express RP-Amide | Methanol/Water Gradient | Mass Spectrometer | Baseline separation of similar cannabinoid molecules. | sigmaaldrich.com |

| Herbicides | LC/MS | Agilent ZORBAX Eclipse Plus C18 | Acetonitrile (B52724)/Water with Acetic Acid | Triple Quadrupole MS | Detection limits of 1-2 ppt (B1677978) in drinking water. | hpst.cz |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and Mass Spectrometry each provide complementary information about the molecule's structure. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. nih.govcore.ac.uk Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework. rsc.org The chemical shifts (δ), coupling constants (J), and signal integrals in an NMR spectrum provide detailed information about the chemical environment of each nucleus. core.ac.uk For example, the ¹H NMR spectrum of 2,4-dimethoxybenzylamine (B23717) hydrochloride, a related compound, in DMSO-d6 shows distinct signals for the aromatic protons, the benzylamine (B48309) protons, and the methoxy (B1213986) groups. chemicalbook.com Specifically, signals are observed at δ 8.43, 7.346, 6.610, 6.544, 3.857, 3.819, and 3.777 ppm. chemicalbook.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used for preliminary identification and quantification. researchgate.netresearchgate.net The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. For instance, a study on the LC-UV analysis of several amphetamine derivatives, including 4-bromo-2,5-dimethoxyphenethylamine, found that a wavelength of 206 nm provided the best results for their simultaneous determination. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a cornerstone of analytical toxicology, providing information about the mass-to-charge ratio of a molecule and its fragments. mzcloud.orgmassbank.eu This data is crucial for both identification and structural elucidation. rsc.org High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. europeanreview.org This is instrumental in identifying unknown compounds and their metabolites. europeanreview.org The positive-ion electrospray ionization (ESI) mass spectrum of a related compound, 2,5-dimethoxy-4-bromoamphetamine, has been documented and is available in mass spectral databases. massbank.eu

Interactive Data Table: Spectroscopic Data for Related Compounds

| Compound | Technique | Key Data Points | Reference |

| 2,4-Dimethoxybenzylamine hydrochloride | ¹H NMR | Chemical shifts (ppm): 8.43, 7.346, 6.610, 6.544, 3.857, 3.819, 3.777 | chemicalbook.com |

| 4-Bromo-2,5-dimethoxyphenethylamine | LC-UV | λmax: 206 nm for simultaneous analysis with other amphetamines | researchgate.net |

| 2,5-Dimethoxy-4-bromoamphetamine | LC-ESI-Q-MS | MassBank Record: MSBNK-Waters-WA002867 | massbank.eu |

| Various Aldehydes and Imines | ¹H and ¹³C NMR | Extensive data available in supplementary information of a study on Cu(I)-catalyzed conversions. | rsc.org |

Sample Preparation and Extraction Techniques for Biological Matrices

The analysis of this compound in biological samples such as blood, urine, and tissues presents a significant challenge due to the complexity of the matrix. nih.govnih.govresearchgate.net Effective sample preparation is therefore a critical step to isolate the analyte of interest, remove interferences, and concentrate the analyte to a level suitable for detection. scispace.commdpi.com

Commonly employed techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). europeanreview.orgscispace.com

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. scispace.com The choice of solvent and the pH of the aqueous phase are critical for achieving high extraction efficiency. scispace.com To overcome issues with protein binding and emulsion formation in plasma samples, protein precipitation with agents like trichloroacetic acid or acetonitrile is often performed prior to LLE. scispace.com

Solid-Phase Extraction (SPE): SPE has become a widely used and often preferred method for sample cleanup and concentration due to its efficiency, selectivity, and potential for automation. europeanreview.orgscispace.com The process involves passing the liquid sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. nih.gov For example, a method for the analysis of 25I-NBOMe in various biological samples utilized SPE with a Clean Screen ZSDUA020 column. The columns were conditioned, the sample was loaded, and after washing steps, the analyte was eluted with a mixture of dichloromethane, isopropanol, and ammonia (B1221849). nih.gov

In some cases, a simple protein precipitation step followed by direct injection into the LC-MS/MS system can be sufficient, particularly for highly sensitive instruments. nih.gov For postmortem tissue samples like brain and liver, homogenization is a necessary first step to create a uniform sample that can be further processed. nih.gov